Ethyl 4-ethoxyphenylacetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-ethoxyphenylacetate can be synthesized through the esterification of 4-ethoxyphenylacetic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous reactors and optimized reaction conditions can enhance the yield and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-ethoxyphenylacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, it can hydrolyze to form 4-ethoxyphenylacetic acid and ethanol .
Reduction: It can be reduced to form 4-ethoxyphenylethanol using reducing agents such as lithium aluminum hydride .
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
- Various substituted products (from nucleophilic substitution) .
4-ethoxyphenylacetic acid: (from hydrolysis).
4-ethoxyphenylethanol: (from reduction).
Scientific Research Applications
Ethyl 4-ethoxyphenylacetate is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Proteomics Research: It is used as a reagent in the study of proteins and their functions.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Chemical Synthesis: It is used in the synthesis of other organic compounds and materials.
Mechanism of Action
The mechanism of action of ethyl 4-ethoxyphenylacetate involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known to participate in various chemical reactions that modify its structure and properties . The exact molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Ethyl 4-ethoxyphenylacetate can be compared with other similar compounds such as:
Ethyl 4-methoxyphenylacetate: Similar in structure but with a methoxy group instead of an ethoxy group.
Ethyl 2-phenylacetate: Lacks the ethoxy group on the phenyl ring.
Uniqueness: The presence of the ethoxy group in this compound imparts unique chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
ethyl 2-(4-ethoxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-14-11-7-5-10(6-8-11)9-12(13)15-4-2/h5-8H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWVNVPYBUGYTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193775 | |
Record name | Benzeneacetic acid, 4-ethoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40784-88-1 | |
Record name | Benzeneacetic acid, 4-ethoxy-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040784881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, 4-ethoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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